molecular formula C22H19N5O2S B2964527 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 2320682-81-1

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2964527
CAS No.: 2320682-81-1
M. Wt: 417.49
InChI Key: ZQMLOMIYCHGEDX-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring two fused aromatic systems:

  • An imidazo[1,2-a]pyridine moiety linked to a phenyl group at position 2.
  • A thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and a ketone at position 3. The compound’s synthesis likely involves coupling reactions between preformed heterocyclic intermediates, as seen in analogous N-substituted imidazo[1,2-a]pyridine-acetamides .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-14-10-21(29)27-15(13-30-22(27)23-14)11-20(28)25-17-7-3-2-6-16(17)18-12-26-9-5-4-8-19(26)24-18/h2-10,12,15H,11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLOMIYCHGEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating in a polar solvent such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Core Heterocycle
Target Compound C₂₁H₁₈N₆O₂S 426.47* - 2-Imidazo[1,2-a]pyridinylphenyl
- 7-Methyl-thiazolo[3,2-a]pyrimidin-5-one
Thiazolo[3,2-a]pyrimidine
2-(5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide C₁₄H₁₄N₄O₂S 302.35 - Pyridin-2-ylmethyl Thiazolo[3,2-a]pyrimidine
2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-arylacetamides C₂₀H₁₄N₄O₂S 374.42 - Thieno[2,3-d]pyrimidinone
- Arylacetamide
Thieno[2,3-d]pyrimidine
N-(5-Chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6-yl)acetamide C₁₉H₁₄ClN₅O₂S 411.90 - Chlorophenyl
- Pyridin-4-yl
Isothiazolo[4,5-d]pyrimidine

Notes:

  • Target Compound vs. : The target has a bulkier imidazo[1,2-a]pyridinylphenyl group instead of pyridin-2-ylmethyl, likely improving binding affinity in biological systems. The 7-methyl substitution on the thiazolo-pyrimidine may enhance metabolic stability compared to the unsubstituted analog .
  • Target Compound vs. : Replacement of thieno[2,3-d]pyrimidine with thiazolo[3,2-a]pyrimidine alters electronic properties (e.g., higher electronegativity due to sulfur vs. oxygen). The methyl group at position 7 in the target may reduce reactivity compared to the 5-methyl-thieno derivative .
  • Target Compound vs. The chloro substituent in could increase lipophilicity but may also introduce toxicity risks absent in the target compound.

Key Research Findings

Structural Optimization : The acetamide bridge in the target compound balances rigidity and flexibility, a feature critical for receptor binding in similar molecules .

Heterocycle Impact : Thiazolo-pyrimidine cores generally exhibit higher metabolic stability than oxadiazole or isothiazole analogs due to reduced susceptibility to enzymatic oxidation .

Substituent Effects : Methyl groups (e.g., 7-methyl in the target) improve pharmacokinetic profiles by blocking cytochrome P450-mediated degradation .

Biological Activity

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C19H18N4O
  • Molecular Weight: 318.38 g/mol
  • CAS Number: 210035-02-2

Its structure features an imidazo[1,2-a]pyridine moiety linked to a thiazolo[3,2-a]pyrimidine derivative, which is known for various biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted that heterocyclic derivatives containing imidazole and thiazole rings demonstrated significant activity against various viruses such as HSV and JUNV. For instance:

CompoundVirus TargetIC50 (μM)CC50 (μM)Selectivity Index
3adHSV5060012
7aaJUNV<10>1000>100

This data suggests that the compound may inhibit viral replication effectively while maintaining low cytotoxicity .

Anticancer Activity

The imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. A synthesis of related compounds showed promising results against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
AHeLa15
BMCF725

These results indicate that modifications to the thiazole and imidazole components can enhance the anticancer efficacy of the compounds .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Viral Enzymes: The structural features of the compound may allow it to interact with viral enzymes crucial for replication.
  • Cell Cycle Arrest: Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Kinase Inhibition: Certain analogs have been reported to inhibit kinases involved in tumor growth and proliferation .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of imidazo[1,2-a]pyridine and thiazole compounds to evaluate their biological activities. For instance:

  • A study conducted by Barradas et al. synthesized thiazole derivatives and evaluated their antiviral activity against JUNV in Vero cells. The most active derivatives exhibited higher potency than ribavirin .
  • Another research effort focused on the synthesis of substituted imidazo[1,2-a]pyridines and their evaluation for binding affinity to peripheral benzodiazepine receptors (PBR), showing high selectivity compared to central benzodiazepine receptors .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions impact yield?

The compound is synthesized via multi-component reactions and intramolecular cyclizations. Key steps include:

  • Condensation : Reacting aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide (DMSO) as a methylene donor .
  • Catalysis : Use of potassium persulfate (K₂S₂O₈) and iodine (I₂) to drive cyclization .
  • Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields (typically 60–75%) .
    Methodological variations, such as solvent polarity adjustments (e.g., DMF vs. ethanol), can alter regioselectivity and byproduct formation .

Basic: How is structural characterization performed for this compound?

A combination of analytical techniques ensures structural fidelity:

  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and acetamide/thiazolopyrimidine connectivity .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the thiazolo[3,2-a]pyrimidine core) .
  • IR Spectroscopy : Validates carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and imidazo[1,2-a]pyridine ring vibrations .

Advanced: How can computational methods predict biological activity?

  • PASS Algorithm : Predicts antimicrobial and anticancer potential by mapping pharmacophores to known bioactive scaffolds .
  • Molecular Docking : Identifies binding affinities to targets like kinase enzymes (e.g., EGFR) through simulated ligand-receptor interactions .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electron transfer pathways .

Advanced: What experimental design strategies optimize reaction conditions?

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) evaluate variables like temperature, catalyst loading, and solvent ratios .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times via precise control of residence time and mixing .
  • Byproduct Mitigation : Real-time HPLC monitoring identifies intermediates, enabling rapid parameter adjustments .

Advanced: What reaction mechanisms govern functionalization of the thiazolo[3,2-a]pyrimidine core?

  • Nucleophilic Substitution : The 5-oxo group undergoes substitution with amines or thiols under basic conditions (e.g., NaH in THF) .
  • Electrophilic Aromatic Substitution : Halogenation (e.g., Br₂/FeCl₃) at the imidazo[1,2-a]pyridine C-3 position requires electron-donating auxiliaries .
  • Base-Catalyzed Eliminations : Stabilized intermediates (e.g., dithiazolium salts) facilitate HCl elimination during cyclization .

Advanced: How do DFT studies inform electronic properties?

  • Charge Distribution : Atomic partial charges reveal nucleophilic sites (e.g., pyridine N-atom) for electrophilic attacks .
  • Reactivity Descriptors : Global electrophilicity indices (~1.5–2.0 eV) classify the compound as a moderate electrophile, guiding solvent selection (polar aprotic preferred) .

Basic: What purification challenges arise, and how are they addressed?

  • Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from dimeric byproducts .
  • Crystallization : Recrystallization in ethanol/water mixtures improves purity (>95%) but may require seeding due to polymorphic tendencies .

Advanced: How to resolve contradictions in reported biological activity?

  • Comparative Bioassays : Standardize protocols (e.g., MIC assays for antimicrobial activity) across cell lines to minimize variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl on the thiazolo ring) to isolate contributing moieties .

Advanced: What scalability challenges exist for industrial translation?

  • Batch-to-Flow Transition : Continuous-flow systems reduce exothermic risks during cyclization but require optimized residence times (~30 minutes) .
  • Catalyst Recycling : Immobilized iodine catalysts on silica improve recovery but may reduce activity by ~15% after three cycles .

Advanced: How to functionalize the acetamide moiety for derivatization?

  • Hydrolysis : Acidic conditions (HCl/H₂O, reflux) cleave the acetamide to a carboxylic acid for coupling reactions .
  • Reductive Amination : Sodium cyanoborohydride converts the carbonyl to a secondary amine, enabling peptide-like extensions .

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